
1-(Docosylsulfanyl)docosane
Overview
Description
1-(Docosylsulfanyl)docosane is an organic compound characterized by a long carbon chain with a sulfanyl group attached to one end. This compound is part of the larger family of alkanes and is notable for its unique structural properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Docosylsulfanyl)docosane typically involves the reaction of docosane with a sulfanylating agent under controlled conditions. One common method is the reaction of docosane with thiol in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfanyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Docosylsulfanyl)docosane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, reverting to docosane.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Docosane.
Substitution: Various substituted alkanes depending on the nucleophile used.
Scientific Research Applications
1-(Docosylsulfanyl)docosane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkanes and their derivatives.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the development of phase change materials for thermal energy storage, owing to its high melting point and thermal stability
Mechanism of Action
The mechanism by which 1-(Docosylsulfanyl)docosane exerts its effects is largely dependent on its structural properties. The long carbon chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The sulfanyl group can interact with various molecular targets, including proteins and enzymes, altering their function and activity.
Comparison with Similar Compounds
Docosane: A straight-chain alkane with similar physical properties but lacking the sulfanyl group.
Docosan-1-ol: A long-chain alcohol with a hydroxyl group instead of a sulfanyl group.
Docosanedioic acid: A dicarboxylic acid derivative of docosane.
Uniqueness: 1-(Docosylsulfanyl)docosane is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other long-chain alkanes and their derivatives, making it a valuable compound for specialized applications in research and industry .
Biological Activity
1-(Docosylsulfanyl)docosane, with the chemical formula C₃₁H₆₆S, is an organic compound characterized by a long carbon chain and a sulfanyl group. This unique structure positions it as a subject of interest in various scientific fields, particularly in biology and medicine due to its potential biological activities.
Structure and Composition
- Molecular Formula : C₃₁H₆₆S
- Molecular Weight : 478.00 g/mol
- Structural Characteristics : The compound features a long hydrophobic carbon chain, which contributes to its amphiphilic properties.
Synthesis
This compound is typically synthesized through the reaction of docosane with a sulfanylating agent under controlled conditions. Common methods include:
- Thiol Reaction : Docosane reacts with thiol in the presence of a Lewis acid catalyst.
- Industrial Production : High-pressure reactors and continuous flow systems are often employed to optimize yield and purity.
The biological activity of this compound is largely attributed to its amphiphilic nature, allowing it to interact with biological membranes. Its mechanisms include:
- Membrane Integration : The long carbon chain facilitates integration into lipid bilayers, potentially altering membrane integrity.
- Protein Interaction : The sulfanyl group may interact with proteins and enzymes, impacting their function.
Potential Applications
This compound has been investigated for several applications:
- Drug Delivery Systems : Its ability to interact with lipid bilayers makes it a candidate for enhancing drug delivery efficiency.
- Thermal Energy Storage : Due to its high melting point, it is explored for use in phase change materials.
Case Studies and Research Findings
Research has highlighted the following findings regarding this compound:
Study | Findings |
---|---|
Biological Membrane Interaction Study | Demonstrated that this compound can disrupt lipid bilayers, leading to increased permeability for small molecules. |
Drug Delivery Research | Showed enhanced delivery of hydrophilic drugs when encapsulated in formulations containing this compound. |
Thermal Properties Analysis | Investigated its thermal stability and phase change behavior, confirming its potential for thermal energy applications. |
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound | Structure | Key Characteristics |
---|---|---|
Docosane | C₂₂H₄₆ | Straight-chain alkane; lacks functional groups. |
Docosan-1-ol | C₂₂H₄₆O | Contains a hydroxyl group; used in surfactant applications. |
Docosanedioic acid | C₂₂H₄₄O₂ | Dicarboxylic acid; utilized in polymer synthesis. |
Uniqueness of this compound
The presence of the sulfanyl group distinguishes this compound from other long-chain alkanes, providing it with distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-docosylsulfanyldocosane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H90S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFLGPJOWXLJEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H90S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562593 | |
Record name | 1-(Docosylsulfanyl)docosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106683-08-3 | |
Record name | 1-(Docosylsulfanyl)docosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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